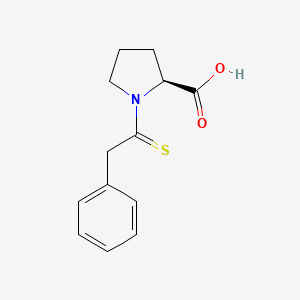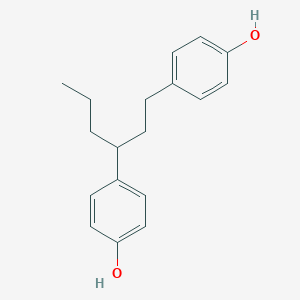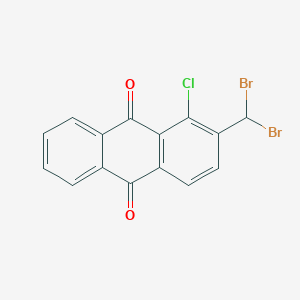
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of chlorine and dibromomethyl groups attached to the anthracene core, specifically at the 1 and 2 positions, respectively. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1-Chloro-2-(dibromomethyl)anthracene-9,10-dione typically involves the halogenation of anthracene derivatives. One common method is the bromination of 1-chloroanthracene-9,10-dione using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxyanthracene derivatives.
Substitution: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other anthracene derivatives and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-(dibromomethyl)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit key enzymes involved in cell division, such as topoisomerases and kinases . These interactions lead to the inhibition of cancer cell proliferation and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1-Chloro-2-(dibromomethyl)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
9,10-Dibromoanthracene: Similar in structure but lacks the chlorine atom.
1-Chloroanthracene-9,10-dione: Lacks the dibromomethyl group.
9,10-Diphenylanthracene: Substituted with phenyl groups instead of halogens.
1,4-Dichloroanthracene-9,10-dione: Contains chlorine atoms at different positions
These compounds share similar photophysical properties but differ in their reactivity and applications
Propriétés
Numéro CAS |
6338-00-7 |
|---|---|
Formule moléculaire |
C15H7Br2ClO2 |
Poids moléculaire |
414.47 g/mol |
Nom IUPAC |
1-chloro-2-(dibromomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H7Br2ClO2/c16-15(17)10-6-5-9-11(12(10)18)14(20)8-4-2-1-3-7(8)13(9)19/h1-6,15H |
Clé InChI |
ROOIMHSTHJEPGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




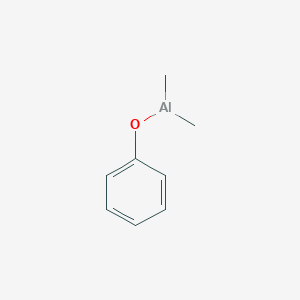
![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)

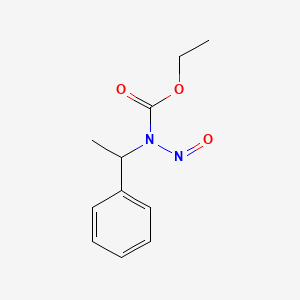
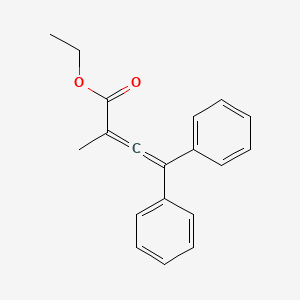

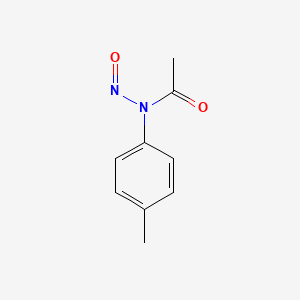
![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)
